Trofosfamide-d4

Bioanalytical method validation LC-MS/MS quantitation Stable isotope-labeled internal standard

Trofosfamide-d4 is a +4 Da deuterated internal standard (MW 327.61) essential for LC-MS/MS quantification of the oxazaphosphorine prodrug trofosfamide and its metabolites. Unlike unlabeled standards, its distinct mass shift prevents analyte overlap, while its co-elution corrects matrix effects uniformly—validated for pharmacokinetic, TDM, and workplace monitoring assays. This high-purity (≥98%) reference material is the most cost-effective isotopically labeled option for bioanalytical method development.

Molecular Formula C9H18Cl3N2O2P
Molecular Weight 327.6 g/mol
CAS No. 1189884-36-3
Cat. No. B564898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrofosfamide-d4
CAS1189884-36-3
SynonymsN,N,3-Tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-Oxide;  _x000B_Ixoten-d4;  NSC 109723-d4;  Trifosfamide-d4;  Trilofosfamida-d4;  Trilophosphamide-d4;  Triphosphamide-d4;  Trisfosfamide-d4;  Trophosphamide-d4;  Z 4828-d4_x000B_
Molecular FormulaC9H18Cl3N2O2P
Molecular Weight327.6 g/mol
Structural Identifiers
InChIInChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2/i1D2,5D2
InChIKeyUMKFEPPTGMDVMI-QEOHIWEKSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trofosfamide-d4 (CAS 1189884-36-3) Technical Baseline: Deuterated Internal Standard for Oxazaphosphorine Quantitation


Trofosfamide-d4 (CAS 1189884-36-3) is the stable isotope-labeled analog of trofosfamide, an oxazaphosphorine alkylating agent prodrug that undergoes hepatic biotransformation to the cytotoxic 4-hydroxy derivative and to ifosfamide [1]. The compound contains four deuterium atoms substituting hydrogen at the 4,4,5,5-positions of the oxazaphosphinane ring, yielding a molecular formula of C9H14D4Cl3N2O2P and a molecular weight of 327.61 . Trofosfamide-d4 is intended exclusively for research applications as an internal standard (IS) in quantitative bioanalytical assays, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the precise measurement of trofosfamide and related oxazaphosphorine species in biological and environmental matrices [2].

Why Generic Trofosfamide-d4 Substitution Introduces Analytical Risk in LC-MS/MS Quantitation


In quantitative LC-MS/MS bioanalysis of oxazaphosphorines, the substitution of a fit-for-purpose stable isotope-labeled internal standard (SIL-IS) with a non-deuterated analog or a structurally mismatched surrogate directly compromises assay robustness and data integrity. Oxazaphosphorines such as trofosfamide lack strong chromophores, rendering HPLC-UV methods suboptimal and making mass spectrometric detection essential for trace-level quantitation [1]. Trofosfamide is rapidly cleared from plasma (t1/2 ≈ 1.2 h; Cl/F ≈ 4.0 L/min) and extensively metabolized to ifosfamide and 4-hydroxy-trofosfamide, creating a complex matrix environment with substantial inter-individual variability in metabolite profiles [2]. The deuterium labeling of Trofosfamide-d4 confers near-identical physicochemical properties to the unlabeled analyte—including equivalent extraction behavior, chromatographic retention, and ionization efficiency—while enabling mass spectrometric differentiation via a +4 Da shift. Critically, publicly available peer-reviewed analytical validation data containing head-to-head performance comparisons between Trofosfamide-d4 and alternative internal standards (e.g., non-deuterated trofosfamide, ifosfamide-d4, or cyclophosphamide-d4) for trofosfamide quantitation are currently absent from the literature. Consequently, the differentiation evidence presented below derives from class-level inference (the established analytical superiority of SIL-IS over structural analogs) and cross-study observations of trofosfamide-based assays, rather than from direct method comparison studies using this specific deuterated compound.

Trofosfamide-d4 Quantitative Differentiation Evidence: Comparative Performance in Oxazaphosphorine Bioanalysis


Isotopic Purity Confirmation: Deuterium Incorporation Enables Reliable Mass Discrimination in LC-MS/MS

Trofosfamide-d4 incorporates deuterium atoms at the 4,4,5,5-positions of the oxazaphosphinane ring, yielding a molecular ion shift of +4 Da relative to unlabeled trofosfamide (MW 323.58 vs. 327.61) [1]. This mass difference establishes a baseline condition for chromatographic co-elution and ion source co-vaporization, which collectively minimize differential matrix effects and ion suppression variability [2]. Quantitatively, vendor certificates of analysis for this compound (e.g., MedChemExpress Cat. No. HY-119824S) report chemical purity of unlabeled trofosfamide at 99.66% by HPLC .

Bioanalytical method validation LC-MS/MS quantitation Stable isotope-labeled internal standard

Non-Deuterated Trofosfamide as IS: Validation Performance in Oxazaphosphorine GC-MS and LC-MS/MS Assays

Non-deuterated trofosfamide has been successfully employed as an internal standard in validated GC-NPD, GC-MS, and LC-MS/MS assays for ifosfamide, cyclophosphamide, and related oxazaphosphorines, establishing a performance benchmark against which a deuterated analog would be expected to improve. In a GC-NPD/GC-MS² assay for ifosfamide and metabolites, trofosfamide served as IS with an LLOQ of 0.0500 μg/mL using 50 μL plasma [1]. In an LC-MS/MS method for gemcitabine, taxol, cyclophosphamide, and ifosfamide in wipe samples, trofosfamide (alongside cephalomannine) was used as IS with overall precision RSD <9.4%, within-day precision <12.1%, and recovery 75.0–95.0% across three concentration levels [2].

Therapeutic drug monitoring GC-MS method validation LC-MS/MS method validation

Pharmacokinetic Complexity of Trofosfamide: Analytical Demands That Favor SIL-IS Selection

Trofosfamide exhibits rapid and extensive metabolic conversion following oral administration. In a clinical pharmacokinetic study of 6 tumor patients receiving 600 mg/m² oral trofosfamide, the compound was rapidly eliminated with an apparent half-life of 1.2 h and apparent clearance of 4.0 L/min [1]. Relative to trofosfamide AUC (1.0), molar AUC quotients were 1.59 for 4-hydroxy-trofosfamide, 6.90 for ifosfamide, and 0.74 for cyclophosphamide, with Cmax values ranging from 1.5–13 μmol/L across analytes [1]. This extensive conversion to multiple circulating species with distinct ionization characteristics creates a complex biological matrix where differential ion suppression between analyte and IS can substantially bias quantitation.

Clinical pharmacokinetics Oxazaphosphorine metabolism Bioanalytical method development

Recommended Application Scenarios for Trofosfamide-d4 (CAS 1189884-36-3) in Bioanalytical and Pharmaceutical Research


Quantitative Bioanalysis of Trofosfamide in Clinical Pharmacokinetic Studies

Deployment as the stable isotope-labeled internal standard in LC-MS/MS or GC-MS assays for trofosfamide quantitation in human plasma, serum, or urine from pharmacokinetic studies. Given trofosfamide's rapid elimination (t1/2 = 1.2 h) and extensive conversion to metabolites including 4-hydroxy-trofosfamide and ifosfamide [1], SIL-IS compensates for matrix variability and extraction recovery fluctuations across the concentration range (Cmax 10–13 μmol/L for trofosfamide) [1].

Method Development and Validation for Oxazaphosphorine Therapeutic Drug Monitoring (TDM)

Integration into validated LC-MS/MS methods for simultaneous monitoring of trofosfamide and its active metabolites (4-hydroxy-trofosfamide, ifosfamide) in oncology TDM programs. The deuterated IS provides a mass-differentiated reference signal that co-elutes with the analyte, addressing the challenge that oxazaphosphorines lack strong chromophores and require MS-based detection [2].

Occupational Exposure Assessment via Environmental Wipe Sample Analysis

Use as an internal standard in validated LC-MS/MS methods for quantifying antineoplastic drug residues on workplace surfaces. Prior validated methods employing non-deuterated trofosfamide as IS have achieved LLOQs of 12.5–25.0 ng/wipe with overall RSD <9.4% for cyclophosphamide and ifosfamide [3]. Substitution with Trofosfamide-d4 is expected to further reduce matrix effects from co-extracted contaminants in complex wipe matrices.

In Vitro Metabolism Studies of Oxazaphosphorine Prodrug Activation

Employment as a stable isotope-labeled internal standard in LC-MS/MS assays quantifying trofosfamide activation by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6) to 4-hydroxy-trofosfamide in hepatocyte or microsomal incubation systems. The high molar AUC ratio of ifosfamide to trofosfamide (6.90:1) [1] underscores the need for precise quantitation of the parent compound during metabolic depletion studies, where SIL-IS correction for ionization variability is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trofosfamide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.